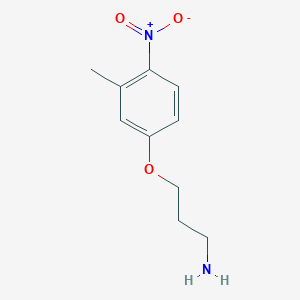

3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Beschreibung

Contextual Overview of Alkyl Ether Amines with Nitroaromatic Moieties

Alkyl ether amines are characterized by an ether linkage (-O-) and an amine group (-NH2) connected by an alkyl chain. The incorporation of a nitroaromatic moiety, specifically a nitrophenyl group, introduces unique electronic properties to the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and other functional groups present in the molecule. nih.gov This combination of functionalities makes these compounds useful as intermediates in various synthetic pathways. frontiersin.org

Significance in Contemporary Organic Chemistry and Research

In contemporary organic chemistry, molecules that possess multiple functional groups are highly valued as they can serve as platforms for the synthesis of a diverse array of derivatives. The amine group can be readily functionalized, for instance, through alkylation or acylation, while the nitro group can be reduced to an amino group, opening up further avenues for chemical modification. mdpi.com This multi-functionality is particularly relevant in the development of new synthetic methodologies and in the construction of complex molecular architectures. The study of such compounds contributes to a deeper understanding of structure-activity relationships and reaction mechanisms.

Scope and Objectives of Research on 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Research on this compound, identified by its CAS number 874889-39-1, is primarily focused on its utility as a key intermediate in the synthesis of pharmaceutical compounds. researchgate.netlookchem.comambeed.com The specific arrangement of the methyl group and the nitro group on the phenoxy ring, combined with the propan-1-amine side chain, provides a unique structural motif for the development of novel therapeutic agents. The primary objective of research involving this compound is to explore its synthetic applications and to incorporate it into larger, more complex molecules with potential biological activity. While detailed research findings on this specific compound are not extensively published in publicly available literature, its commercial availability as a pharmaceutical intermediate suggests its role in proprietary drug discovery and development processes. researchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 874889-39-1 |

| Molecular Formula | C10H14N2O3 |

| Appearance | Detailed specifications available from suppliers |

| Application | Pharmaceutical intermediates |

| Purity | ≥99% |

| Moisture Content | ≤0.5% |

| Impurity | ≤0.3% |

Data sourced from commercial supplier information. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJWLTWHOFIAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468413 | |

| Record name | 3-(3-METHYL-4-NITRO-PHENOXY)-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874889-39-1 | |

| Record name | 3-(3-METHYL-4-NITRO-PHENOXY)-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, specific proton signals are expected. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution on the phenyl ring. The protons of the propyl chain would exhibit distinct signals: the methylene (B1212753) group attached to the oxygen (O-CH₂) would be expected around 4.2 ppm, the terminal amine methylene group (CH₂-N) around 3.0 ppm, and the central methylene group (CH₂-CH₂-CH₂) as a multiplet around 2.1 ppm. The methyl group on the aromatic ring would likely appear as a singlet around 2.6 ppm. The amine (NH₂) protons typically present as a broad singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom attached to the nitro group would be significantly downfield. The carbons of the propyloxy chain would appear in the upfield region, with the carbon bonded to oxygen (O-CH₂) around 65-70 ppm, and the other two aliphatic carbons resonating at lower chemical shifts. The methyl carbon on the phenyl ring would be observed at approximately 20 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Aromatic C-O | - | ~155 |

| Aromatic C-NO₂ | - | ~145 |

| Aromatic C-CH₃ | - | ~138 |

| O-CH₂ -CH₂-CH₂-NH₂ | ~4.2 (triplet) | ~67 |

| O-CH₂-CH₂ -CH₂-NH₂ | ~2.1 (multiplet) | ~29 |

| O-CH₂-CH₂-CH₂ -NH₂ | ~3.0 (triplet) | ~39 |

| Ar-CH₃ | ~2.6 (singlet) | ~20 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₀H₁₄N₂O₃), the expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula with high accuracy, typically within a few parts per million (ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be visible as strong bands around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would be observed in the 1250-1000 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be present just above and below 3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Nitro Group (NO₂) | Asymmetric Stretch | ~1525 |

| Nitro Group (NO₂) | Symmetric Stretch | ~1350 |

| Aryl Ether (C-O-C) | Stretch | 1250 - 1000 |

| Aromatic C-H | Stretch | >3000 |

Purity Assessment Methodologies

Chromatographic techniques are essential for verifying the purity of a synthesized compound by separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would typically be employed for this compound. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A common mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation would occur on a C18 column, and detection would likely be performed using a UV detector, set to a wavelength where the nitrophenyl chromophore has strong absorbance. A pure sample would exhibit a single major peak, and the area of this peak relative to the total area of all peaks would be used to quantify the purity, which is often expected to be above 95% for research-grade materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a silica gel plate would be used as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The choice of eluent composition is critical to achieve good separation between the compound and any impurities. After development, the plate would be visualized under UV light, where the aromatic compound would appear as a dark spot. A pure compound should ideally show a single spot. The retention factor (Rƒ) value can be calculated to help identify the compound under specific chromatographic conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Through sophisticated computational models, researchers can predict molecular geometry, electronic distribution, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. Researchers have employed the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, to model the molecule. The 6-311++G(d,p) basis set is commonly used in these calculations to provide a flexible description of the electron distribution, including diffuse functions and polarization functions for both heavy atoms and hydrogens.

These studies begin with the optimization of the molecular geometry to find the most stable, lowest-energy conformation. The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, confirming the non-planar nature of the molecule. Key structural parameters derived from these calculations serve as the foundation for all subsequent property predictions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) has been utilized. This method is an extension of DFT used to calculate the properties of a molecule in its excited states. By applying the TD-DFT formalism, typically with the B3LYP functional, researchers have simulated the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

These calculations determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which indicate the probability of a given electronic transition occurring. The results are then compared with experimental spectra to validate the computational model. These studies have successfully assigned the observed absorption bands to specific electronic transitions, often characterized as π → π* transitions within the aromatic system.

Higher-Level Ab Initio Methods (e.g., DLPNO-CCSD(T))

A review of the current scientific literature indicates that higher-level ab initio methods, such as the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), have not yet been reported for this compound. While these methods offer a higher level of accuracy for calculating electronic energies (often considered the "gold standard" in quantum chemistry), they are computationally very demanding, which may limit their application to larger molecules like the one .

Molecular Dynamics Simulations for Conformational Analysis

Currently, there are no published studies found that utilize molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations would be valuable for exploring the molecule's flexibility, identifying its most populated conformations in solution over time, and understanding the dynamics of its interactions with solvent molecules.

Analysis of Frontier Molecular Orbitals and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, DFT calculations show that the HOMO is primarily localized on the phenoxy ring, specifically on the oxygen and carbon atoms, while the LUMO is predominantly distributed over the nitro group and the aromatic ring. This distribution suggests that an electronic transition would involve a charge transfer from the phenoxy moiety to the nitro-aromatic system. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's stability.

The table below presents the calculated frontier orbital energies and the corresponding energy gap for the molecule in the gas phase.

| Parameter | Energy (eV) |

| EHOMO | -6.64 |

| ELUMO | -2.67 |

| Energy Gap (ΔE) | 3.97 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The effects of different solvents on this compound have been investigated computationally using implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments.

Studies have shown that as the polarity of the solvent increases, several molecular and electronic properties change systematically. For instance, the calculated dipole moment of the molecule increases with increasing solvent polarity, indicating a stronger interaction with polar solvents. Furthermore, the electronic absorption spectra show a bathochromic (red) shift in the maximum absorption wavelength (λmax) as solvent polarity increases. This shift is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents.

The frontier orbital energies are also affected by the solvent. Generally, both HOMO and LUMO energies are stabilized (lowered) in polar solvents, but the effect is often more pronounced for one orbital over the other, leading to a decrease in the HOMO-LUMO energy gap. This narrowing of the energy gap is consistent with the observed red shift in the UV-Vis spectrum.

The table below summarizes the calculated electronic properties in various solvents.

| Solvent | Dielectric Constant (ε) | λmax (nm) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | 1.00 | 308.8 | -6.64 | -2.67 | 3.97 |

| Toluene | 2.38 | 320.1 | -6.71 | -2.85 | 3.86 |

| Dichloromethane | 8.93 | 323.5 | -6.75 | -2.95 | 3.80 |

| Ethanol | 24.55 | 324.7 | -6.77 | -2.98 | 3.79 |

| Acetonitrile (B52724) | 36.64 | 325.0 | -6.77 | -2.99 | 3.78 |

| Water | 78.39 | 325.3 | -6.78 | -3.00 | 3.78 |

Data derived from TD-DFT and DFT calculations using the IEF-PCM model with the B3LYP/6-311++G(d,p) level of theory.

Theoretical Prediction of Spectroscopic Parameters

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of published theoretical studies specifically predicting the spectroscopic parameters for This compound . While computational chemistry is a powerful tool for forecasting spectral data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra, it appears that such detailed computational analyses have not been performed or publicly disseminated for this particular compound.

Computational methods, most commonly Density Functional Theory (DFT), are routinely employed to model molecular structures and predict their spectroscopic properties. For a molecule like This compound , such a study would typically involve:

Geometric Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Frequency Calculations: Predicting the vibrational modes to generate a theoretical IR spectrum. Key vibrations would include N-H stretching of the amine group, C-H stretching of the alkyl and aromatic parts, N-O stretching of the nitro group, and C-O-C stretching of the ether linkage.

NMR Chemical Shift Prediction: Often using the Gauge-Independent Atomic Orbital (GIAO) method to calculate the theoretical ¹H and ¹³C NMR spectra. This would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, providing insight into its electronic structure.

Electronic Spectra Simulation: Using methods like Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding UV-Visible absorption wavelengths.

Although detailed research findings and data tables for This compound are not available, theoretical data for related precursor molecules, such as 3-Methyl-4-nitrophenol (B363926) , can sometimes be found in spectral databases. However, the addition of the aminopropoxy side chain significantly alters the electronic environment and conformational flexibility, making direct extrapolation of spectral data unreliable.

Without specific published research, any discussion of the precise, theoretically predicted spectroscopic parameters for This compound would be speculative. The generation of accurate data tables for predicted NMR shifts or IR frequencies would necessitate novel, dedicated computational research on this molecule.

Mechanistic Studies of Reactions Involving 3 3 Methyl 4 Nitrophenoxy Propan 1 Amine

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for a molecule like 3-(3-Methyl-4-nitrophenoxy)propan-1-amine, which contains a primary amine, an aromatic ether linkage, and a nitro group, involves examining the fundamental steps of bond formation and cleavage, identifying transient species, and analyzing the energetic pathways of its various transformations.

Investigations of Key Bond Formation and Cleavage Processes

The synthesis and subsequent reactions of this compound are characterized by several key bond-forming and bond-breaking events.

C-O Ether Bond Formation: The ether linkage is typically formed via the Williamson ether synthesis. This process involves the nucleophilic attack of a 3-methyl-4-nitrophenoxide ion on a 3-halopropan-1-amine derivative. The key event is the formation of a C-O single bond and the cleavage of a carbon-halogen bond. This reaction proceeds through a classic S(_N)2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the leaving group. numberanalytics.com For the S(_N)2 pathway to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

N-H and N-C Bond Transformations: The primary amine group is a key site of reactivity. It can act as a nucleophile, leading to the formation of new N-C bonds through alkylation or acylation. Conversely, reactions like the Hofmann elimination would involve the cleavage of a C-N bond to form an alkene.

N-O Bond Cleavage in Nitro Group Reduction: The reduction of the aromatic nitro group to an amino group is a fundamental transformation. This process involves the stepwise cleavage of the nitrogen-oxygen bonds and formation of new nitrogen-hydrogen bonds. This transformation is crucial for synthesizing aniline (B41778) derivatives which are valuable pharmaceutical intermediates.

Identification and Characterization of Reaction Intermediates (e.g., Triazoline, Silyl Sulfonates, Zwitterionic Species)

While specific studies on this compound are not extensively detailed in the provided results, the identification of reaction intermediates can be inferred from analogous systems.

Zwitterionic Species: In many reactions involving amines, zwitterionic intermediates play a crucial role. For instance, in certain cycloaddition reactions, the nucleophilic attack of an amine can lead to a polarized, charge-separated intermediate. acs.org These zwitterionic species are often transient but can dictate the reaction pathway and stereochemical outcome. mdpi.com Their formation can be influenced by solvent polarity and the electronic nature of the reactants. mdpi.com

Triazoline Intermediates: While not directly observed for this compound, if the primary amine were converted to an azide (B81097), it could participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes. wikipedia.org These reactions, often called Huisgen cycloadditions, proceed through a cyclic triazoline intermediate which may then rearrange or eliminate nitrogen to form the final product. nih.govbeilstein-journals.orgnih.gov The mechanism is a concerted [3+2] cycloaddition. beilstein-journals.org

Quinone Methide Imine Amide Intermediates: In biological or oxidative contexts, catecholamine derivatives can form highly reactive quinone methide intermediates. nih.gov While this compound is not a catecholamine, related phenolic amines can undergo oxidation to form reactive species that are crucial in crosslinking and polymerization processes. nih.gov

Transition State Analysis and Reaction Pathways

Computational and kinetic studies on analogous reactions provide insight into the transition states and preferred reaction pathways.

Concerted vs. Stepwise Mechanisms: For many reactions, a key question is whether bonds are broken and formed in a single, concerted step or through a multi-step pathway involving discrete intermediates. In 1,3-dipolar cycloadditions, the mechanism is generally considered a concerted pericyclic reaction passing through a single, aromatic-like transition state. wikipedia.org In contrast, nucleophilic substitution on carbonyl compounds typically follows a stepwise addition-elimination mechanism via a tetrahedral intermediate. researchgate.net DFT studies on Diels-Alder reactions of related nitrogen-containing heterocycles have shown that the reaction can proceed through a stepwise pathway involving a zwitterionic intermediate, especially with polarized reactants, and a concerted transition state could not always be located. acs.org

Transition State Geometry: The geometry of the transition state is crucial for determining stereoselectivity. In S(_N)2 reactions, such as the Williamson ether synthesis, a five-coordinate trigonal bipyramidal transition state is involved, leading to inversion of configuration at the carbon center. masterorganicchemistry.com Quantum mechanical calculations have been used to elucidate the transition states for O-alkylation versus C-alkylation in Williamson ether synthesis, highlighting structural differences and the influence of the solvent on stabilizing these states. researchgate.netrsc.org

Role of Catalysts and Reagents in Mechanistic Pathways

The choice of catalysts and reagents is critical in directing the outcome of reactions involving this compound.

Bases in Ether Synthesis: In the Williamson ether synthesis, a strong base (e.g., NaH, NaOH, K₂CO₃) is required to deprotonate the phenolic hydroxyl group of the 3-methyl-4-nitrophenol (B363926) precursor, forming the reactive phenoxide nucleophile. numberanalytics.comkhanacademy.org

Reducing Agents for Nitro Group: The conversion of the nitro group to an amine is typically achieved using catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or metal-acid systems (e.g., Sn, Fe, or Zn in the presence of HCl).

Catalysts in Cycloadditions: While the parent amine cannot directly participate in 1,3-dipolar cycloadditions, its derivatives can. For instance, the generation of azomethine ylides from amino acids for cycloadditions can be catalyzed by silver salts. nih.gov

Organocatalysts: Chiral tertiary amines, sometimes used in combination with other catalysts like L-proline, have been shown to be effective in promoting asymmetric reactions such as the Baylis-Hillman reaction. researchgate.net

The following table summarizes common reagents and their roles in transformations related to the functional groups of this compound.

| Functional Group | Reaction Type | Reagent/Catalyst | Role of Reagent/Catalyst |

| Phenol (B47542) (precursor) | Williamson Ether Synthesis | NaH, K₂CO₃ | Deprotonates phenol to form nucleophilic phenoxide |

| Nitro (aromatic) | Reduction | H₂/Pd/C, Sn/HCl | Reduces nitro group to primary amine |

| Amine (primary) | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Provides electrophile for nucleophilic attack by amine |

| Amine (derivative) | Baylis-Hillman | Chiral tertiary amines, L-proline | Acts as organocatalyst to induce enantioselectivity |

Stereochemical Outcomes and Regioselectivity in Synthetic Transformations

The stereochemistry and regioselectivity of reactions are determined by the molecule's structure and the reaction mechanism.

Regioselectivity of Electrophilic Aromatic Substitution: The existing methyl and nitro groups on the aromatic ring direct any further electrophilic substitution. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. lkouniv.ac.inlibretexts.orgyoutube.com The stronger activating group typically governs the position of substitution. In this case, electrophilic attack would be directed to the positions ortho and para to the methyl group, but steric hindrance and the deactivating effect of the nitro group would significantly influence the outcome.

Stereochemistry at Chiral Centers: The propan-1-amine chain is achiral. However, if a reaction introduces a chiral center, for example, by modifying the C2 position of the propyl chain, the stereochemical outcome becomes important. Reactions proceeding through an S(_N)2 mechanism at a chiral center result in an inversion of stereochemistry. libretexts.org Reactions involving planar intermediates, such as a carbocation, often lead to a racemic mixture of products. libretexts.org If an achiral starting material is converted to a chiral product without the influence of a chiral agent, a racemic mixture will always be formed. libretexts.org

The table below outlines the directing effects of the substituents on the aromatic ring.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | 3 | Activating (Inductive) | Ortho, Para |

| -NO₂ | 4 | Deactivating (Resonance/Inductive) | Meta |

| -O-R | 1 | Activating (Resonance) | Ortho, Para |

Kinetic and Thermodynamic Considerations of Reactions

Kinetic and thermodynamic studies reveal the rates and feasibility of chemical transformations.

Kinetics of Aminolysis: Studies on the aminolysis of related 4-nitrophenyl esters show that the reactions typically follow second-order kinetics. psu.eduresearchgate.net Under pseudo-first-order conditions (a large excess of amine), the observed rate constant (k(_{obsd})) often shows a linear dependence on the amine concentration. nih.govrsc.org

Brønsted Correlation: The relationship between the rate of reaction and the basicity of the amine nucleophile is often analyzed using a Brønsted plot (log k vs. pKa). For the aminolysis of nitrophenyl esters, linear Brønsted-type plots are often observed, with β({nuc}) values providing insight into the transition state. psu.edu A large β({nuc}) value (e.g., ~0.9) suggests a significant development of positive charge on the nitrogen atom in the transition state, consistent with a stepwise mechanism where the leaving group departure is rate-determining. psu.edu

Rate-Determining Step (RDS): In stepwise reactions, identifying the RDS is key. For the aminolysis of some activated esters, the formation of the tetrahedral intermediate (k₁) is the RDS. nih.gov In other cases, particularly with good leaving groups, the breakdown of this intermediate to products (k₂) is rate-limiting. psu.edu

Solvent Effects: The reaction solvent can significantly impact kinetics and mechanism. For instance, the mechanism of aminolysis of 4-nitrophenyl isonicotinate (B8489971) was found to differ between acetonitrile (B52724) and aqueous DMSO, demonstrating that the reaction medium is a critical factor in controlling the reaction pathway. psu.edu Similarly, studies on the Williamson ether synthesis have shown that solvent choice has a large impact on regioselectivity, affecting the ratio of O-alkylation to C-alkylation by differentially stabilizing the respective transition states. researchgate.netrsc.org

The following table presents representative kinetic data from a study on the aminolysis of 4-nitrophenyl nicotinate, illustrating the effect of amine basicity on reaction rate. psu.edu

| Amine | pKa (Conjugate Acid) | k({N}) (Ms) |

| Piperidine | 11.02 | 16.2 |

| 3-Methylpiperidine | 11.00 | 14.8 |

| Piperazine | 9.73 | 0.631 |

| Morpholine | 8.65 | 0.0468 |

| Piperazinium ion | 5.95 | 0.000780 |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Derivatives for SAR Exploration

The synthesis of analogues of 3-(3-methyl-4-nitrophenoxy)propan-1-amine is a key step in elucidating its SAR. This process typically involves modifications at three primary sites: the propan-1-amine alkyl chain, the 3-methyl-4-nitrophenoxy moiety, and the terminal amine nitrogen atom.

The three-carbon alkyl chain linking the aromatic ring to the amine group plays a significant role in the molecule's flexibility and interaction with its biological target. Modifications to this chain can influence the compound's conformational preferences and, consequently, its binding affinity.

Chain Length Variation: The length of the alkyl chain can be systematically altered to investigate the optimal distance between the phenoxy and amine moieties. For instance, analogues with two (ethan-1-amine) or four (butan-1-amine) carbon linkers can be synthesized to assess the impact of chain length on activity. Shorter or longer chains may lead to a loss of activity if the key interacting groups are no longer optimally positioned within the target's binding site.

Introduction of Substituents: The introduction of substituents, such as a methyl group, on the alkyl chain can introduce steric hindrance and alter the molecule's conformation. For example, the synthesis of analogues with a methyl group at the α, β, or γ position of the propan-1-amine chain can provide insights into the spatial requirements of the binding pocket.

Table 1: Hypothetical Impact of Alkyl Chain Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shortening the chain (e.g., ethanamine) | Reduces distance between pharmacophoric groups. | Likely decrease due to suboptimal positioning. |

| Lengthening the chain (e.g., butanamine) | Increases distance and flexibility. | Potential decrease if optimal distance is exceeded. |

| Methyl substitution on the α-carbon | Introduces a chiral center and steric bulk near the amine. | May increase or decrease activity depending on the stereochemistry and binding pocket topology. |

| Methyl substitution on the β-carbon | Restricts conformational flexibility. | Could lock the molecule in a more or less active conformation. |

The substituted phenoxy ring is a critical component for the molecule's interaction with its target, likely through aromatic and electronic interactions. Modifications to this moiety can significantly impact binding affinity and selectivity.

Bioisosteric Replacement of the Nitro Group: The electron-withdrawing nitro group is a key feature. Its replacement with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) can help to probe the importance of the electronic and steric properties of this substituent. Conversely, replacement with electron-donating groups like an amino (-NH2) or methoxy (B1213986) (-OCH3) group can reveal whether electron-withdrawing character is essential for activity.

Modification of the Methyl Group: The methyl group at the 3-position also influences the electronic environment and provides steric bulk. Replacing it with other small alkyl groups (e.g., ethyl) or a halogen (e.g., chloro) can provide insights into the steric and electronic tolerance at this position. Shifting the position of the methyl group to other locations on the aromatic ring can also help to map the binding site.

Table 2: Hypothetical Substitutions on the 3-Methyl-4-nitrophenoxy Moiety and Their Rationale

| Position | Original Substituent | New Substituent | Rationale for Modification |

|---|---|---|---|

| 4 | -NO2 | -CN | Evaluate the necessity of the nitro group's specific electronic and steric properties with another strong electron-withdrawing group. |

| 4 | -NO2 | -NH2 | Investigate the importance of the electron-withdrawing nature by replacing it with a strong electron-donating group. |

| 3 | -CH3 | -Cl | Probe the steric and electronic requirements at this position with a similarly sized but more electronegative group. |

| 3 | -CH3 | -H | Determine the importance of the methyl group for activity. |

The primary amine is a key functional group, likely involved in hydrogen bonding or salt bridge formation within the biological target. Derivatization of this group can profoundly affect the compound's activity and physicochemical properties.

N-Alkylation and N-Acylation: Conversion of the primary amine to a secondary or tertiary amine through N-alkylation (e.g., N-methyl, N-ethyl) can alter its basicity and hydrogen bonding capacity. N-acylation to form amides introduces a carbonyl group and removes the basic character of the nitrogen, which can help to determine if a basic nitrogen is crucial for activity.

Formation of Ureas and Sulfonamides: Reacting the primary amine with isocyanates or sulfonyl chlorides to form ureas and sulfonamides, respectively, introduces different hydrogen bonding patterns and steric bulk. These modifications can explore the space around the amine binding site and the importance of specific hydrogen bond donor/acceptor patterns.

Table 3: Examples of Derivatization at the Amine Nitrogen

| Derivative Type | Reactant | Potential Impact |

|---|---|---|

| Secondary Amine | Methyl iodide | Alters basicity and hydrogen bonding; may improve membrane permeability. |

| Amide | Acetyl chloride | Removes basicity; introduces a hydrogen bond acceptor. |

| Urea | Methyl isocyanate | Introduces additional hydrogen bond donors and acceptors. |

| Sulfonamide | Methanesulfonyl chloride | Introduces a strongly acidic N-H and a tetrahedral sulfonyl group. |

Methodologies for Structure-Activity Relationship Elucidation

The data generated from the biological testing of the synthesized analogues are analyzed using various methodologies to establish a clear SAR.

In addition to traditional SAR analysis, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide deeper insights into the structural requirements for activity.

3D-QSAR Modeling: This technique involves aligning a set of molecules with known biological activities and then using statistical methods to correlate their 3D properties (steric and electrostatic fields) with their activities. The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are favorable or unfavorable for activity. For the this compound series, a 3D-QSAR model could reveal, for instance, that a bulky, electronegative group is preferred at the 4-position of the phenyl ring, while a sterically unhindered, positively charged group is optimal at the terminus of the propan-1-amine chain. These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent analogues.

The development of a robust 3D-QSAR model typically involves the following steps:

Data Set Selection: A diverse set of analogues with a wide range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated for each molecule.

Statistical Analysis: Partial least squares (PLS) analysis is commonly used to derive a correlation between the molecular fields and the biological activities.

Model Validation: The predictive power of the model is assessed using statistical methods such as cross-validation.

By integrating synthetic chemistry with biological testing and computational modeling, a comprehensive understanding of the SAR for this compound can be achieved, paving the way for the design of new and improved therapeutic agents.

Insufficient Data for Detailed Analysis of this compound Derivatives

A comprehensive review of available scientific literature reveals a significant lack of specific research on the derivatization and structure-activity relationships (SAR) of "this compound." Consequently, detailed research findings and specific data required to construct an in-depth analysis of how structural modifications influence the chemical reactivity and stability of this particular compound and its analogs are not available.

While general principles of organic chemistry allow for predictions regarding the influence of certain functional groups on aromatic compounds, specific experimental data is necessary for a thorough and accurate discussion. For instance, the reactivity of the aromatic ring, the stability of the ether linkage, and the nucleophilicity of the amine can all be influenced by substituents.

Methyl Group (-CH₃): As an electron-donating group, the methyl substituent on the phenyl ring is expected to increase electron density in the ring, thereby influencing its susceptibility to electrophilic aromatic substitution.

Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The position of the nitro group relative to the ether linkage is crucial in determining its electronic influence.

Ether Linkage (-O-): The ether bond's stability is generally high, but it can be susceptible to cleavage under harsh acidic or basic conditions. The electronic nature of the aromatic ring substituents can modulate this stability.

Propan-1-amine Side Chain (-CH₂CH₂CH₂NH₂): The primary amine group is a key site for derivatization and imparts basicity to the molecule. Its reactivity can be altered by modifications to the alkyl chain or by N-alkylation or N-acylation.

Without specific studies on "this compound" and its derivatives, a detailed discussion with quantitative data on how modifications to these moieties affect parameters like reaction rates, equilibrium constants, or degradation pathways cannot be provided. The generation of a data table illustrating these relationships would be speculative and not based on established research findings.

Therefore, the following section on the influence of structural modifications on chemical reactivity and stability cannot be generated with the required level of scientific accuracy and detail. Further experimental research on this specific class of compounds is needed to provide the necessary data for such an analysis.

Advanced Research Applications and Potential Areas

Role as Synthetic Intermediates and Precursors in Organic Synthesis

The inherent reactivity of the primary amine and the potential for transformation of the nitro group make 3-(3-Methyl-4-nitrophenoxy)propan-1-amine a valuable intermediate in the synthesis of more complex molecular architectures.

The structural components of this compound lend themselves to the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and material science.

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of anilines or related amino compounds. While direct use of this compound for quinoline synthesis is not extensively documented, the primary amine group could potentially participate in reactions like the Doebner-von Miller reaction or Friedländer synthesis, provided the aromatic ring is appropriately activated or modified. The synthesis of quinoline-4-ones, for instance, can be achieved through the palladium-catalyzed carbonylation reaction of 2-iodoaniline with terminal acetylenes nih.gov. The amino functionality of the subject compound, after reduction of the nitro group, could serve as a handle for constructing such heterocyclic systems.

Imidazoles: Imidazole synthesis can be achieved through various methods, including the Van Leusen reaction, which involves the condensation of an imine with tosylmethyl isocyanide (TosMIC) lookchem.comnih.gov. The primary amine of this compound can be converted to an imine by reacting with an aldehyde, thus serving as a precursor for the synthesis of substituted imidazoles. The imidazole nucleus is a critical component in many biologically active compounds lookchem.com. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which is synthesized from o-phenylenediamine and 4-nitrobenzaldehyde, show potential in coordination chemistry and medicinal applications nih.govresearchgate.net.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. A standard synthetic route involves the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride . Although not a direct precursor, the amine functionality of this compound can be acylated to form an amide, which can then be further elaborated into a diacylhydrazine and subsequently cyclized to form an oxadiazole ring. The synthesis of novel 1,3,4-oxadiazole derivatives often starts from precursors like substituted benzoic acids, which are converted to the corresponding hydrazides .

Benzoxazines: Benzoxazines are typically synthesized through a Mannich-type condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269) sigmaaldrich.comsemanticscholar.orgniainnovation.in. The primary amine group of this compound makes it a suitable candidate for this reaction. By reacting it with a phenolic compound and formaldehyde, a benzoxazine (B1645224) ring can be formed, tethered to the 3-methyl-4-nitrophenoxypropyl moiety. The properties of the resulting benzoxazine can be tailored by the choice of the phenolic co-reactant sigmaaldrich.com.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Route Involving the Subject Compound | Key Functional Group Utilized |

| Quinolines | Participation in reactions like the Doebner-von Miller or Friedländer synthesis after reduction of the nitro group to an aniline (B41778). | Primary Amine (after reduction of nitro group) |

| Imidazoles | Conversion to an imine and subsequent reaction with TosMIC (Van Leusen reaction). | Primary Amine |

| Oxadiazoles | Acylation of the amine to an amide, followed by conversion to a diacylhydrazine and cyclodehydration. | Primary Amine |

| Benzoxazines | Mannich-type condensation with a phenol and formaldehyde. | Primary Amine |

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure prepchem.commdpi.comnih.gov. Nitro compounds and amines are considered versatile building blocks due to their wide range of reactivity. The subject compound, this compound, possesses both of these key functional groups.

The primary amine can undergo a variety of transformations, including alkylation, acylation, and Schiff base formation, allowing for the extension of the molecular framework. The nitro group can be reduced to an amine, which can then be diazotized to introduce other functional groups, or it can participate in nucleophilic aromatic substitution reactions. The presence of the methyl group on the aromatic ring can also influence the regioselectivity of these reactions.

While specific examples of advanced organic molecules synthesized from this compound are not prevalent in the literature, its structural motifs are found in various pharmacologically active molecules. For instance, the phenoxypropanamine skeleton is a common feature in many beta-blockers and other pharmaceuticals.

Research in Materials Science and Photonics

The electronic properties endowed by the nitroaromatic system suggest potential applications for this compound and its derivatives in the field of materials science.

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. The performance of these materials is highly dependent on their molecular structure and intermolecular interactions. While there is no direct research on this compound as an organic semiconductor, related nitrophenyl derivatives have been studied in the context of materials science. The presence of the electron-withdrawing nitro group can influence the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor for charge transport in semiconductor devices. Further research could involve the synthesis of polymers or larger conjugated systems incorporating this molecule to explore their potential as organic semiconductors.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Organic molecules with a donor-pi-acceptor (D-π-A) structure are known to exhibit significant NLO properties. The this compound molecule has a donor part (the amine, albeit insulated by a propyl chain) and an acceptor part (the nitro group) attached to an aromatic ring (the π-system). This suggests that it could be a candidate for NLO applications.

Research on related nitro-containing organic crystals has shown promising NLO properties. For example, (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine has been identified as a promising NLO material. Similarly, co-crystals of 3-nitroaniline and 3-nitrophenol have demonstrated second-order NLO activity. While the specific NLO properties of this compound have not been reported, theoretical and experimental studies could reveal its potential in this area. The third-order NLO susceptibility of some organic crystals can be significant, making them interesting for various optical applications.

Exploration in Catalysis and Supramolecular Chemistry

The functional groups within this compound also suggest its potential utility in the fields of catalysis and supramolecular chemistry.

The primary amine group can act as a ligand to coordinate with metal centers, forming metal complexes that may exhibit catalytic activity. For instance, metal complexes of ligands containing benzimidazole units derived from nitrophenyl precursors have been shown to have catalytic applications researchgate.net. The amine can also serve as an organocatalyst in certain reactions, a field that has seen significant growth in recent years nih.gov.

In supramolecular chemistry, the formation of well-ordered assemblies through non-covalent interactions is a key focus. The nitro group and the amine group in this compound can participate in hydrogen bonding and other intermolecular interactions, potentially leading to the formation of self-assembled structures like gels or liquid crystals. The study of supramolecular self-assembly of nitro-containing quinoxaline frameworks has provided insights into fluorescence turn-on responses, indicating the role of the nitro group in such assemblies.

Green Chemistry and Sustainable Synthesis Approaches

The synthesis of this compound, a molecule incorporating a nitroaromatic ether and a primary amine, can be hypothetically approached through several key transformations. While specific green synthesis routes for this exact compound are not extensively detailed in publicly available literature, established green methodologies for its constituent reactions—namely the nitration of phenols and the Williamson ether synthesis—offer a clear pathway toward a more sustainable manufacturing process. The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and catalysis, provide a framework for developing these eco-friendly alternatives. indianchemicalsociety.comchemijournal.comnih.gov

A plausible synthetic route involves two primary steps: the regioselective nitration of 3-methylphenol (m-cresol) to form 3-methyl-4-nitrophenol (B363926), followed by an etherification reaction with a suitable 3-aminopropanol derivative.

Eco-Friendly Nitration of 3-Methylphenol

The nitration of aromatic compounds is a cornerstone of industrial chemistry, but traditional methods often employ a hazardous mixture of nitric and sulfuric acids, leading to significant acid waste and potential for runaway reactions. google.comyoutube.com Green approaches focus on replacing this system with solid acid catalysts and milder nitrating agents.

For the synthesis of the 3-methyl-4-nitrophenol intermediate, solid-supported catalysts present a promising alternative. Using silica gel in conjunction with aqueous nitric acid has been shown to improve the yield and para-selectivity in the nitration of reactive phenols like m-cresol. researchgate.net This method minimizes the use of corrosive sulfuric acid, simplifies product work-up, and allows for the potential recycling of the silica support.

Other green nitration strategies that could be adapted include the use of clay-supported metal nitrates or systems using potassium nitrate in the presence of an acid catalyst. researchgate.net These methods often proceed under milder conditions and reduce the generation of toxic byproducts.

Table 1: Comparison of Nitration Methods for Phenolic Compounds

| Method | Reagents | Key Green Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Method | Nitric Acid / Sulfuric Acid | Well-established, high reactivity | Generates large volumes of acidic waste; harsh conditions |

| Silica-Supported Nitration | Aqueous Nitric Acid / Silica Gel | Reduced acid waste; improved selectivity; catalyst is potentially reusable researchgate.net | Requires optimization of catalyst loading and reaction conditions |

| Metal Nitrate Systems | KNO₃ or NaNO₃ / Acid Catalyst | Avoids use of concentrated nitric and sulfuric acids researchgate.net | May require specific catalysts; potential for metal contamination |

Sustainable Williamson Ether Synthesis

The formation of the ether linkage in this compound would typically be achieved via the Williamson ether synthesis. This S(_N)2 reaction involves a deprotonated alcohol (an alkoxide) and an alkyl halide. masterorganicchemistry.comwikipedia.org Greener adaptations of this synthesis focus on solvent choice, the nature of the base, and the use of catalysis to improve efficiency.

Traditional implementations often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective but pose significant health and environmental risks. jk-sci.com A key green improvement is the substitution of these solvents with more benign alternatives such as cyclopentyl methyl ether (CPME) or running the reaction under phase-transfer catalysis (PTC) conditions. PTC allows the reaction to occur in a biphasic system (e.g., water and an organic solvent), reducing the need for hazardous solvents and often accelerating the reaction rate.

The choice of base is also critical. Strong, hazardous bases like sodium hydride can be replaced with milder inorganic bases like potassium carbonate, especially when coupled with efficient catalysts. jk-sci.com

Table 2: Green Alternatives in Williamson Ether Synthesis

| Principle | Traditional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | DMF, DMSO, NMP | CPME, water with Phase-Transfer Catalysis (PTC) | Reduced toxicity and environmental impact |

| Catalysis | Stoichiometric strong base (e.g., NaH) | Catalytic amounts of a phase-transfer catalyst with a weaker base (K₂CO₃) | Improved safety, reduced waste, milder conditions francis-press.com |

| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis | Significantly reduced reaction times and energy consumption |

By integrating these green methodologies—utilizing solid-supported catalysts for nitration and employing phase-transfer catalysis with safer solvents for the etherification—a significantly more sustainable and environmentally responsible synthetic route for this compound can be developed. This aligns with the broader shift in the chemical industry towards processes that are not only efficient but also inherently safer and ecologically benign. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Research Findings

A comprehensive review of publicly accessible scientific literature and academic databases reveals a significant scarcity of dedicated research focused specifically on the chemical compound 3-(3-Methyl-4-nitrophenoxy)propan-1-amine . While the compound is listed in several chemical supplier catalogs, indicating its availability for research and commercial purposes, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, or potential applications. As such, there are no specific academic research findings to summarize for this particular molecule at this time. The scientific community has yet to publish detailed investigations into its chemical, physical, or biological properties.

Identification of Current Knowledge Gaps in Research on the Compound

Given the lack of published research, the knowledge gaps for This compound encompass the entirety of its scientific profile. These gaps can be categorized as follows:

Synthetic Methodologies: While its structure suggests plausible synthetic routes, there are no published, optimized, and validated methods for its preparation. Key information regarding reaction conditions, catalysts, yields, and purification techniques is not available in the academic literature.

Physicochemical Properties: Fundamental data, including but not limited to melting point, boiling point, solubility in various solvents, and crystallographic structure, have not been experimentally determined and reported. Spectroscopic data (NMR, IR, Mass Spectrometry) for the pure compound are not available in academic publications, which is crucial for its unambiguous identification.

Biological and Pharmacological Activity: Perhaps the most significant knowledge gap is the complete absence of studies on the biological effects of This compound . It is unknown whether this compound possesses any therapeutic potential (e.g., as an antimicrobial, anticancer, or anti-inflammatory agent) or toxicological risks. The general class of aromatic nitro compounds and propanamines are known to exhibit a wide range of biological activities, making the absence of data for this specific analog a clear gap. mdpi.comnih.gov

Potential Applications: As a consequence of the above, there are no established applications for this compound, be it in medicinal chemistry, materials science, or as a chemical intermediate. Its potential utility remains entirely unexplored.

Proposed Future Research Avenues and Methodological Advancements

The extensive knowledge gaps provide a clear roadmap for future research. The following avenues are proposed to build a foundational understanding of This compound :

Development and Optimization of Synthetic Routes:

Future work should focus on establishing an efficient and scalable synthesis for the compound. A likely route would involve the Williamson ether synthesis, reacting 3-methyl-4-nitrophenol (B363926) with a suitable 3-aminopropanol derivative, or a multi-step synthesis starting from a different precursor.

Methodological advancements could involve exploring green chemistry approaches to its synthesis, such as using solvent-free reaction conditions or employing reusable catalysts to improve the environmental footprint of its production. ias.ac.in

Comprehensive Physicochemical Characterization:

A crucial first step for any future research is the thorough characterization of the purified compound. This should include:

Spectroscopic Analysis: Detailed ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its molecular structure.

Crystallography: Single-crystal X-ray diffraction to determine its three-dimensional structure and intermolecular interactions.

Physical Property Determination: Measurement of its melting point, boiling point, pKa, and solubility in a range of pharmaceutically and industrially relevant solvents.

Exploration of Biological and Pharmacological Activities:

Given the known biological activities of structurally related nitrophenyl and aminophenoxy compounds, a broad screening of the biological activity of This compound is warranted. nih.govresearchgate.net This could include:

Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to identify any potential antibiotic or antifungal properties.

Cytotoxicity Assays: Evaluating its effect on various cancer cell lines to explore any potential as an anticancer agent.

Enzyme Inhibition Assays: Screening against key enzymes involved in various diseases, based on computational docking studies that could predict potential molecular targets.

Investigating its Potential as a Chemical Intermediate:

The primary amine and the nitro group are versatile functional groups in organic synthesis. Research could be directed towards using This compound as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or novel materials. For instance, the nitro group can be reduced to an amine, providing a route to a variety of substituted diamine structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.